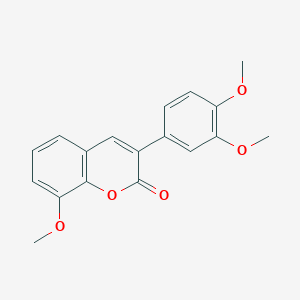

3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-14-8-7-11(10-16(14)22-3)13-9-12-5-4-6-15(21-2)17(12)23-18(13)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZMPTVQPGFVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromone precursor. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with 8-methoxy-2H-chromen-2-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The chromone core can be reduced to form dihydrochromones.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochromones.

Substitution: Formation of substituted chromones with various functional groups.

Scientific Research Applications

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. The presence of methoxy and hydroxyl groups in its structure enhances its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

Case Study: Antioxidant Activity Evaluation

- Objective : To assess the antioxidant capacity using the DPPH radical scavenging assay.

- Methodology : The compound was tested at various concentrations to determine its effectiveness in reducing DPPH radical levels.

- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.

Anti-inflammatory Effects

In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one can inhibit pro-inflammatory cytokines, suggesting its potential role in modulating inflammatory responses.

Case Study: Anti-inflammatory Activity

- Objective : To evaluate the anti-inflammatory effects in LPS-stimulated macrophages.

- Methodology : ELISA assays were employed to measure levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Results : A marked decrease in TNF-alpha and IL-6 levels was observed, supporting its potential therapeutic application in inflammatory diseases.

Anticancer Activity

Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

- Objective : To investigate cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : The MTT assay was performed to assess cell viability at different concentrations.

- Results : The compound exhibited dose-dependent cytotoxicity, with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Data Tables

| Biological Activity | Method Used | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging activity |

| Anti-inflammatory | ELISA | Decreased TNF-alpha and IL-6 levels |

| Anticancer | MTT Assay | Dose-dependent cytotoxicity in MCF-7 cells |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors and signaling pathways to modulate cell proliferation and apoptosis .

Comparison with Similar Compounds

3-((3,4-Dimethoxyphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

- Molecular Formula : C₁₈H₁₆O₇S

- Molecular Weight : 376.38 g/mol

- Key Difference : Replacement of the phenyl group with a sulfonyl-linked 3,4-dimethoxyphenyl moiety at position 3.

- This substitution may enhance binding to polar biological targets .

3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one)

- Molecular Formula : C₂₉H₂₆N₂O₆

- Molecular Weight : 522.53 g/mol

- Key Difference : A dimeric coumarin linked via a methylene bridge at the 3,4-dimethoxyphenyl group.

- Implications : The dimerization increases molecular weight and introduces additional hydrogen-bonding sites (NH₂ groups). Crystallographic studies reveal stabilizing interactions (C-H···O, π-π stacking), which may influence solid-state packing and bioavailability .

5-Hydroxy-3,7,8-trimethoxy-2-(2-methoxyphenyl)chromen-4-one

- Molecular Formula : C₂₀H₁₈O₇

- Molecular Weight : 358.35 g/mol

- Key Difference : Hydroxy and methoxy substitutions at positions 5, 7, and 8, with a 2-methoxyphenyl group at position 2.

- Implications: Additional hydroxyl groups improve water solubility, while multiple methoxy groups enhance lipophilicity. Such substitutions are common in antioxidant flavonoid-coumarin hybrids .

Electronic and Functional Group Comparisons

Biological Activity

3-(3,4-Dimethoxyphenyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The compound features a chromenone core with methoxy substituents that enhance its solubility and reactivity. The presence of these methoxy groups is crucial for its biological activity, as they can influence molecular interactions with biological targets.

Research indicates that 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one exhibits significant biological activity primarily through enzyme inhibition. The sulfonyl group in related compounds has been shown to interact covalently with enzyme active sites, leading to inhibition of various metabolic pathways. This interaction suggests potential applications in treating diseases where enzyme modulation is beneficial.

Antioxidant Activity

The compound has been studied for its antioxidant properties , which are essential in combatting oxidative stress-related diseases. In vitro studies have demonstrated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions like cancer and neurodegenerative diseases .

Anti-inflammatory Effects

In addition to antioxidant activity, 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one has shown promise as an anti-inflammatory agent . Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions .

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Studies have reported that it exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of coumarin-based compounds have demonstrated significant inhibition of cancer cell proliferation with IC50 values in the micromolar range .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study highlighted the inhibition of monoamine oxidase B (MAO-B) by derivatives similar to 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one. The most potent derivative exhibited an IC50 value of 56 nM . This suggests that structural modifications could enhance the inhibitory effects on specific enzymes.

- Antioxidant Activity Assessment : In a comparative study, the antioxidant capacity was measured using DPPH radical scavenging assays. The compound showed significant scavenging activity compared to standard antioxidants, indicating its potential role in preventing oxidative damage .

- Cytotoxicity Evaluation : Another investigation into the cytotoxic effects against various cancer cell lines reported promising results. The compound demonstrated effective growth inhibition with IC50 values ranging from 10 to 30 µM across different cell lines tested .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-8-methoxy-2H-chromen-2-one | Chromenone core with methoxy groups | Antioxidant, anti-inflammatory, anticancer |

| 3-(4-Methoxyphenyl)-8-methoxy-2H-chromen-2-one | Similar core but different substituents | Moderate antioxidant activity |

| 3-(3,4-Dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one | Lacks methoxy group | Reduced biological activity compared to methoxylated derivatives |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodology : The synthesis of coumarin derivatives typically involves Pechmann or Kostanecki–Robinson reactions. For this compound, introducing the 3,4-dimethoxyphenyl moiety may require Friedel–Crafts acylation or Suzuki coupling. Reaction optimization includes temperature control (e.g., 80–120°C for cyclization) and catalysts like BF₃·Et₂O for coumarin ring formation . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of methoxy-substituted precursors are critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : Analyze methoxy proton signals (δ 3.8–4.0 ppm for OCH₃ groups) and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish between positional isomers .

- IR : Identify carbonyl stretching frequencies (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How do the methoxy substituents influence solubility, and what purification strategies are recommended?

- Methodology : The 3,4-dimethoxyphenyl group enhances lipophilicity, necessitating polar aprotic solvents (e.g., acetone/ethyl acetate mixtures) for recrystallization. Column chromatography with silica gel (hexane/EtOAc gradient) effectively separates impurities . Purity assessment via HPLC (C18 column, UV detection at 254 nm) is advised .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Based on GHS classifications for similar coumarins, use PPE (gloves, goggles) to avoid skin/eye irritation. Store in airtight containers under inert gas to prevent oxidation. Emergency measures include rinsing exposed skin with water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology : Compare bioactivity data for analogs with varying substituents:

- Nitro groups (e.g., 8-nitro derivatives) may enhance antibacterial activity but reduce solubility .

- Hydroxyl vs. methoxy groups : Hydroxyl groups improve antioxidant potential but may require protection during synthesis .

- Use in vitro assays (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidants) to quantify effects .

Q. What computational modeling approaches predict binding affinities of this compound to biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data from related structures (e.g., PDB ID for COX-2 or cytochrome P450). Focus on interactions between methoxy groups and hydrophobic binding pockets . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can metabolic pathways and degradation products be identified using in vitro models?

- Methodology : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS. Look for demethylation (loss of -OCH₃) or hydroxylation products. Compare fragmentation patterns with synthetic standards .

Q. What crystallographic challenges arise in resolving the 3D structure of this compound?

- Methodology : Single-crystal X-ray diffraction requires slow evaporation of saturated DCM/MeOH solutions. Challenges include low crystal quality due to flexible methoxy groups; optimize growth using seeding techniques. Refinement parameters (R-factor < 0.05) ensure accurate bond-length validation .

Q. How do contradictory bioactivity results between similar coumarins inform mechanistic hypotheses?

- Case Analysis : For example, a nitro-substituted analog () showed higher cytotoxicity but lower solubility than non-nitro derivatives. Hypothesize that electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation but reduce bioavailability. Validate via logP measurements and cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.